molecular formula C14H15NO2 B1397213 Benzyl 2-ethynylpyrrolidine-1-carboxylate CAS No. 1818355-07-5

Benzyl 2-ethynylpyrrolidine-1-carboxylate

Cat. No. B1397213
M. Wt: 229.27 g/mol
InChI Key: LZXDCMJEKDDZCK-UHFFFAOYSA-N
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Description

“Benzyl 2-ethynylpyrrolidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that similar compounds, such as “(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate”, are known to be intermediates in the synthesis of (+)-Anatoxin A Hydrochloride1, a secondary, bicyclic amine alkaloid and cyanotoxin with acute neurotoxicity1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Benzyl 2-ethynylpyrrolidine-1-carboxylate”. However, a related compound, “benzhydryl 1H-pyrrole-2-carboxylate”, has been synthesized using an enzymatic approach (Novozym 435) for transesterification2. The best reaction conditions resulted in an optimum yield of 92%2.



Molecular Structure Analysis

The molecular structure of “Benzyl 2-ethynylpyrrolidine-1-carboxylate” is not readily available. However, the molecular formula of a similar compound, “(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate”, is C18H21NO21.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Benzyl 2-ethynylpyrrolidine-1-carboxylate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 2-ethynylpyrrolidine-1-carboxylate” are not readily available.


Scientific Research Applications

Cholinesterase Inhibition

Benzyl 2-ethynylpyrrolidine-1-carboxylate derivatives demonstrate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study characterized a series of these compounds, highlighting that they showed a moderate inhibitory effect against AChE, with certain derivatives demonstrating significant selectivity and potency towards BChE inhibition. This suggests potential applications in treating conditions associated with cholinesterase activity, such as Alzheimer's disease. In silico analysis indicated key structural and physicochemical features that could influence the inhibitory efficiency of these carbamates, providing insights into the design of cholinesterase inhibitors (Pizova et al., 2017).

Safety And Hazards

The safety and hazards associated with “Benzyl 2-ethynylpyrrolidine-1-carboxylate” are not known.


Future Directions

Given the limited information available on “Benzyl 2-ethynylpyrrolidine-1-carboxylate”, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in the synthesis of other compounds could be explored.


properties

IUPAC Name

benzyl 2-ethynylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-13-9-6-10-15(13)14(16)17-11-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXDCMJEKDDZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-ethynylpyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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